molecular formula C12H12BrNO3 B1414067 Ethyl 6-bromo-2-cyano-3-methoxyphenylacetate CAS No. 1805492-28-7

Ethyl 6-bromo-2-cyano-3-methoxyphenylacetate

Cat. No. B1414067
CAS RN: 1805492-28-7
M. Wt: 298.13 g/mol
InChI Key: RQXKZRUSDVDERN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-bromo-2-cyano-3-methoxyphenylacetate, also known as 6-Br-2-CN-3-MeOPrAc, is a synthetic compound that has been studied for its potential use in a variety of scientific research applications. It is a member of the class of compounds known as phenylacetates, which are derivatives of phenylacetic acid. It has been found to have a variety of biochemical and physiological effects, as well as potential applications in lab experiments.

Scientific Research Applications

Ethyl 6-bromo-2-cyano-3-methoxyphenylacetateMeOPrAc has been studied for its potential use in a variety of scientific research applications. It has been found to have antioxidant properties, making it a potential candidate for use in the treatment of oxidative stress-related diseases. It has also been found to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases. In addition, Ethyl 6-bromo-2-cyano-3-methoxyphenylacetateMeOPrAc has been studied for its potential use in the treatment of cancer, as it has been found to have potential anti-tumor properties.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-2-cyano-3-methoxyphenylacetateMeOPrAc is not yet fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species and reducing oxidative stress. It is also believed to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. In addition, it is believed to act as an anti-tumor agent by inducing apoptosis in tumor cells.
Biochemical and Physiological Effects
Ethyl 6-bromo-2-cyano-3-methoxyphenylacetateMeOPrAc has been found to have a variety of biochemical and physiological effects. It has been found to reduce oxidative stress and inhibit the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in tumor cells, suggesting that it may have anti-tumor properties. In addition, it has been found to have anti-bacterial and anti-fungal properties, making it a potential candidate for use in the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

Ethyl 6-bromo-2-cyano-3-methoxyphenylacetateMeOPrAc has a number of advantages and limitations for use in lab experiments. One of the main advantages of using Ethyl 6-bromo-2-cyano-3-methoxyphenylacetateMeOPrAc in lab experiments is that it is relatively easy to synthesize, as it can be synthesized in a two-step process. In addition, it is relatively non-toxic and has a low solubility, making it safe to handle in the lab. However, one of the main limitations of using Ethyl 6-bromo-2-cyano-3-methoxyphenylacetateMeOPrAc in lab experiments is that it is not very stable, and can easily break down in the presence of light and heat.

Future Directions

There are a number of potential future directions for Ethyl 6-bromo-2-cyano-3-methoxyphenylacetateMeOPrAc research. One potential future direction is to further investigate its potential use in the treatment of oxidative stress-related diseases. Another potential future direction is to further investigate its potential use in the treatment of inflammatory diseases. In addition, further research could be conducted to investigate its potential use in the treatment of cancer. Finally, further research could be conducted to investigate its potential use in the treatment of infectious diseases.

properties

IUPAC Name

ethyl 2-(6-bromo-2-cyano-3-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-3-17-12(15)6-8-9(7-14)11(16-2)5-4-10(8)13/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXKZRUSDVDERN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1C#N)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromo-2-cyano-3-methoxyphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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